Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Microbiology.
Summary of the Application: The compound is used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria .
Methods of Application or Experimental Procedures: The designed compounds were synthesized by the reaction of 3′,5′-bis (trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .
Results or Outcomes: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL.
Specific Scientific Field: This application falls under the field of Organic Chemistry.
Summary of the Application: The compound may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .
Specific Scientific Field: This application falls under the field of Biochemistry and Chemical Engineering.
Summary of the Application: The compound is used in the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl] .
Methods of Application or Experimental Procedures: When choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system for its versatility of increasing cell membrane permeability and declining BTAP cytotoxicity to biocatalyst, the yields were further increased .
Results or Outcomes: The yields were increased to 86.2% under 200 mM BTAP, or 72.9% at 300 mM BTAP .
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride is a specialized chemical compound with the molecular formula C14H7ClF6O3S and a molecular weight of 404.71 g/mol. This compound features a sulfonyl chloride functional group, which is known for its reactivity and utility in organic synthesis. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it significant in medicinal chemistry and material science .
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride exhibits notable biological activities, particularly as an antibacterial agent. Compounds derived from it have shown effectiveness against drug-resistant bacteria, with minimum inhibitory concentration values as low as 0.25 µg/mL. The trifluoromethyl substituents are known to enhance metabolic stability and binding interactions in biological systems, contributing to its potential as a therapeutic agent .
The synthesis of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride typically involves several steps:
This compound has several applications in various fields:
Studies on the interactions of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride indicate that its unique trifluoromethyl groups significantly influence its binding affinity and selectivity towards biological targets. These interactions can enhance the efficacy of drugs derived from this compound, particularly in targeting resistant bacterial strains .
Several compounds share structural similarities with 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | C8H3ClF6O2S | Simpler structure; fewer aromatic rings |
4-Trifluoromethylbenzenesulfonyl chloride | C7H4ClF3O2S | Contains only one trifluoromethyl group |
4-[3-(trifluoromethyl)phenoxy]benzenesulfonyl chloride | C14H9ClF3O2S | Lacks the additional trifluoromethyl group on the second phenol |
The presence of two trifluoromethyl groups in 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride sets it apart from similar compounds, enhancing its biological activity and making it more effective against certain bacterial strains compared to those with fewer fluorinated groups .